molecular formula C22H18N4O4S B12741727 Benzenesulfonamide, 4-(2-methyl-4-oxo-3(4H)-quinazolinyl)-N-((phenylamino)carbonyl)- CAS No. 113849-20-0

Benzenesulfonamide, 4-(2-methyl-4-oxo-3(4H)-quinazolinyl)-N-((phenylamino)carbonyl)-

Cat. No.: B12741727
CAS No.: 113849-20-0
M. Wt: 434.5 g/mol
InChI Key: OCNGEKPUVFEXGV-UHFFFAOYSA-N
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Description

Benzenesulfonamide derivatives are a class of compounds characterized by a sulfonamide group (-SO₂NH₂) attached to a benzene ring, often modified with heterocyclic or urea-based substituents. The target compound, Benzenesulfonamide, 4-(2-methyl-4-oxo-3(4H)-quinazolinyl)-N-((phenylamino)carbonyl)-, features a quinazolinone moiety (2-methyl-4-oxo-3(4H)-quinazolinyl) linked to the benzene ring via a methylene bridge and a phenylurea group (-N-(phenylcarbamoyl)) at the sulfonamide nitrogen. Quinazolinones are known for their biological activity, including kinase inhibition and antimicrobial properties, while the sulfonamide-urea hybrid structure may enhance solubility and target binding .

Properties

CAS No.

113849-20-0

Molecular Formula

C22H18N4O4S

Molecular Weight

434.5 g/mol

IUPAC Name

1-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]sulfonyl-3-phenylurea

InChI

InChI=1S/C22H18N4O4S/c1-15-23-20-10-6-5-9-19(20)21(27)26(15)17-11-13-18(14-12-17)31(29,30)25-22(28)24-16-7-3-2-4-8-16/h2-14H,1H3,(H2,24,25,28)

InChI Key

OCNGEKPUVFEXGV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)S(=O)(=O)NC(=O)NC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthesis of the Quinazoline Core

The quinazoline nucleus, a critical scaffold in the target compound, is typically synthesized via cyclocondensation reactions involving anthranilic acid derivatives and isothiocyanates or related reagents.

  • A representative method involves the cyclocondensation of 2-amino-3-methoxybenzoic acid with 4-isothiocyanatobenzenesulfonamide in refluxing 1,4-dioxane with triethylamine as a base. This yields the intermediate 4-(2-mercapto-8-methoxy-4-oxoquinazolin-3(4H)-yl)benzenesulfonamide in quantitative yield.
  • The reaction conditions are mild, typically reflux for several hours, and the product is characterized by IR, ^1H-NMR, and ^13C-NMR confirming the quinazoline ring formation and sulfonamide functionality.

Functionalization to Introduce the Phenylurea Moiety

  • The key step to obtain the N-((phenylamino)carbonyl) substituent involves the reaction of the quinazoline-sulfonamide intermediate with 2-chloro-N-arylacetamide derivatives .
  • This reaction is carried out in dry acetone with an excess of anhydrous potassium carbonate (K2CO3) as a base, typically at room temperature or under mild reflux conditions. The reaction proceeds via nucleophilic substitution, leading to the formation of the phenylurea linkage.
  • The yields for this step are generally good, and the products are confirmed by elemental analysis and spectroscopic methods (IR, NMR, MS).

Detailed Reaction Conditions and Yields

Step Reaction Type Reagents & Conditions Yield (%) Notes
1 Cyclocondensation 2-amino-3-methoxybenzoic acid + 4-isothiocyanatobenzenesulfonamide, reflux in 1,4-dioxane with triethylamine Quantitative Formation of quinazoline-sulfonamide intermediate; characterized by IR, NMR
2 Nucleophilic substitution Intermediate + 2-chloro-N-arylacetamide, dry acetone, excess K2CO3, room temp/reflux Good (typically 70-85%) Formation of phenylurea substituent; confirmed by elemental analysis and spectroscopy
3 One-pot multi-component assembly Arenediazonium salts + nitriles + bifunctional anilines, metal-free, mild conditions High efficiency Domino reaction forming quinazolin-4(3H)-ones; adaptable for target compound synthesis

Mechanistic Insights

  • The cyclocondensation step proceeds via nucleophilic attack of the amino group on the isothiocyanate, followed by ring closure to form the quinazoline core.
  • The nucleophilic substitution with 2-chloro-N-arylacetamide involves the sulfonamide nitrogen attacking the electrophilic carbon of the chloroacetamide, forming the urea linkage.
  • The one-pot method involves initial formation of N-arylnitrilium intermediates from arenediazonium salts and nitriles, followed by nucleophilic addition and cyclization with bifunctional anilines, efficiently constructing the quinazoline ring system.

Summary of Spectroscopic Characterization

  • IR Spectra: Characteristic bands for NH2, aromatic CH, C=O (quinazoline), C=N, and SO2 groups confirm functional groups.
  • [^1H-NMR](pplx://action/followup): Signals corresponding to OCH3, SH protons (in intermediates), aromatic protons, and NH protons are diagnostic.
  • [^13C-NMR](pplx://action/followup): Signals for carbonyl carbons (C=O), aromatic carbons, and methyl groups confirm structure.
  • Mass Spectrometry: Confirms molecular weight and fragmentation patterns consistent with the target compound.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-(2-methyl-4-oxo-3(4H)-quinazolinyl)-N-((phenylamino)carbonyl)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen or the quinazolinone ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted quinazolinone derivatives.

Scientific Research Applications

Antidiabetic Applications

Recent studies have indicated that derivatives of benzenesulfonamide can exhibit promising antidiabetic activities. For instance, research on N-(4-phenylthiazol-2-yl)benzenesulfonamide derivatives demonstrated significant hypoglycemic effects in a streptozotocin-induced diabetic rat model. Some compounds showed efficacy comparable to glibenclamide, a well-known antidiabetic medication . The structural modifications of benzenesulfonamide derivatives may lead to the development of more potent oral antidiabetic agents.

Anticancer Activity

Benzenesulfonamide derivatives have also been explored for their anticancer properties. A notable study synthesized a series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides, which were evaluated against various human tumor cell lines such as HeLa, HCT-116, and MCF-7. Among these, a compound bearing an 8-quinolinyl moiety exhibited the highest potency with IC50 values of 3 µM against HCT-116 cells . The mechanisms of action included inducing apoptosis and promoting cell cycle arrest in the G2/M phase.

Summary of Anticancer Studies

CompoundCell LineIC50 (µM)Mechanism
28HCT-1163Apoptosis induction
28MCF-75Cell cycle arrest
28HeLa7Apoptosis induction

Enzyme Inhibition

Benzenesulfonamides are known to inhibit specific enzymes that are crucial for various physiological processes. A recent study highlighted the design and synthesis of new benzenesulfonamide derivatives that act as inhibitors of carbonic anhydrase IX (CA IX), an enzyme often overexpressed in cancer cells. These derivatives showed excellent selectivity and potency with IC50 values ranging from 10.93 to 25.06 nM against CA IX, indicating their potential for therapeutic use in cancer treatment . The ability to induce apoptosis in cancer cells further supports their application in oncology.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 4-(2-methyl-4-oxo-3(4H)-quinazolinyl)-N-((phenylamino)carbonyl)- involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby reducing the production of bicarbonate and protons. This inhibition can lead to various physiological effects, including reduced intraocular pressure and anti-tumor activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogous benzenesulfonamide derivatives, focusing on structural features, physicochemical properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents pKa (Predicted) Reported Uses/Applications Regulatory Status
Target: Benzenesulfonamide, 4-(2-methyl-4-oxo-3(4H)-quinazolinyl)-N-((phenylamino)carbonyl)- Not explicitly listed ~450 (estimated) Quinazolinone, phenylurea N/A Hypothesized: Kinase inhibition, medicinal Not reported
4-[(Anilinocarbonyl)amino]-N-(2,4-dimethylphenyl)benzenesulfonamide C₂₁H₂₁N₃O₃S 395.47 Phenylurea, 2,4-dimethylphenyl 9.52 Research chemical No significant new use restrictions
Benzenesulfonamide, N-[2-[[(phenylamino)carbonyl]amino]phenyl]- C₁₉H₁₈N₄O₃S ~390 (estimated) Phenylurea, ortho-substituted benzene N/A Industrial/chemical intermediate Subject to EPA reporting requirements
Chlorsulfuron (2-chloro-N-(((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)benzenesulfonamide) C₁₂H₁₂ClN₅O₄S 357.77 Triazinylurea, chloro substituent ~4.0 (acidic SO₂NH) Herbicide (sulfonylurea class) Regulated for agricultural use
4-(2-Aminoethyl)-N-(cyclohexylcarbamoyl)benzenesulfonamide C₁₅H₂₂N₄O₃S 338.43 Cyclohexylurea, aminoethyl group N/A Pharmacological research (e.g., enzyme inhibition) No specific restrictions reported

Key Structural and Functional Differences :

Heterocyclic Core: The target compound’s quinazolinone ring distinguishes it from benzopyran-based analogs (e.g., ) and triazine-containing pesticides like chlorsulfuron . Quinazolinones are associated with diverse bioactivity, including anticancer and antimicrobial effects, whereas benzopyrans (chromones) are linked to antioxidant properties .

Urea Substituents :

  • The phenylurea group in the target compound contrasts with the cyclohexylurea in and the triazinylurea in chlorsulfuron. Urea moieties influence solubility and hydrogen-bonding capacity, critical for target affinity in medicinal or pesticidal contexts .

Physicochemical Properties :

  • The pKa of the sulfonamide group (if measured) would determine ionization at physiological pH, affecting membrane permeability. For example, chlorsulfuron’s acidic sulfonamide (pKa ~4) enhances soil mobility, while phenylurea derivatives like ’s compound (pKa 9.52) are more lipophilic .

Limitations and Gaps in Data

  • The exact CAS number , synthesis route, and experimental data (e.g., IC₅₀ values, solubility) for the target compound are absent in the provided evidence, necessitating extrapolation from structural analogs.
  • Regulatory and toxicological profiles require further investigation to assess compliance with frameworks like EPA’s Significant New Use Rules (SNURs) .

Biological Activity

Benzenesulfonamide, 4-(2-methyl-4-oxo-3(4H)-quinazolinyl)-N-((phenylamino)carbonyl)- is a complex organic compound that belongs to the class of sulfonamides and features a quinazoline moiety. This compound has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Property Details
Molecular Formula C16_{16}H16_{16}N2_{2}O3_{3}S
Molecular Weight 320.37 g/mol
IUPAC Name Benzenesulfonamide, 4-(2-methyl-4-oxo-3(4H)-quinazolinyl)-N-((phenylamino)carbonyl)-
CAS Number 113849-29-9

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with cellular receptors. The mechanism includes:

  • Inhibition of Carbonic Anhydrase IX : This enzyme is overexpressed in various tumors, making it a target for cancer therapy. The sulfonamide group enhances the binding affinity to this enzyme, leading to reduced tumor growth and proliferation.
  • Antimicrobial Activity : The compound exhibits broad-spectrum antimicrobial properties, likely due to its ability to disrupt bacterial cell wall synthesis and inhibit metabolic pathways .

Biological Activity Overview

  • Anticancer Properties
    • Studies have shown that derivatives of benzenesulfonamide with quinazoline structures demonstrate significant cytotoxicity against various cancer cell lines. For instance, one study reported that compounds similar to benzenesulfonamide inhibited tumor growth in vitro by inducing apoptosis in cancer cells .
  • Antimicrobial Activity
    • The compound has been evaluated for its antimicrobial efficacy against several pathogens:
      • Escherichia coli : Minimum Inhibitory Concentration (MIC) of 6.72 mg/mL.
      • Staphylococcus aureus : MIC of 6.63 mg/mL.
      • Pseudomonas aeruginosa : MIC values indicating significant activity against this pathogen as well .
  • Anti-inflammatory Effects
    • In vivo studies have demonstrated that derivatives can significantly reduce inflammation in animal models, with carrageenan-induced paw edema showing reductions up to 94% at specific doses .

Case Study: Anticancer Activity

In a study published in Eur J Med Chem, researchers synthesized a series of benzenesulfonamide derivatives and evaluated their anticancer activity against human cancer cell lines. The results indicated that the quinazoline-based compounds exhibited potent antiproliferative effects, suggesting their potential as novel anticancer agents .

Case Study: Antimicrobial Efficacy

A comparative study on various benzenesulfonamide derivatives highlighted the promising antimicrobial properties of this compound against both Gram-positive and Gram-negative bacteria. The results were measured using disc diffusion methods and showed significant inhibition zones compared to standard antibiotics .

Summary Table of Biological Activities

Activity Type Target Pathogen/Cell Line Effect/Outcome
AnticancerVarious Cancer Cell LinesInduction of apoptosis
AntimicrobialE. coliMIC = 6.72 mg/mL
S. aureusMIC = 6.63 mg/mL
Anti-inflammatoryRat Paw Edema ModelReduction up to 94%

Q & A

Q. What spectroscopic techniques are essential for characterizing this compound, and how are they applied?

To confirm structural integrity, employ a combination of:

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., quinazolinyl and phenylamino carbonyl groups). Proton shifts in aromatic regions (~6–8 ppm) and carbonyl signals (~160–180 ppm) are critical .
  • FT-IR : Identify functional groups (e.g., sulfonamide S=O stretching ~1350–1150 cm1^{-1}, carbonyl C=O ~1650–1750 cm1^{-1}) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns to rule out impurities .

Q. How can researchers validate the purity of this compound after synthesis?

Use orthogonal analytical methods:

  • HPLC : Employ reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95% area under the curve) .
  • Elemental Analysis : Compare experimental vs. theoretical C/H/N/S percentages to detect residual solvents or byproducts .
  • Melting Point : Sharp melting range (±2°C) indicates high crystallinity and purity .

Advanced Questions

Q. What synthetic strategies improve yield in multi-step synthesis of this compound?

Optimize reaction conditions through:

  • Catalyst Selection : Use potassium carbonate (K2_2CO3_3) for nucleophilic substitutions or trichloroisocyanuric acid (TCICA) for selective oxidations .
  • Stepwise Solvent Screening : Polar aprotic solvents (e.g., acetonitrile) enhance sulfonamide coupling efficiency, while DMF may improve quinazolinyl ring closure .
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during sensitive steps (e.g., azo coupling) .

Q. How does the quinazolinyl moiety influence biological activity, and how can this be studied?

The quinazolinyl core may enhance binding to enzymatic targets (e.g., kinases or carbonic anhydrases) due to its planar structure and hydrogen-bonding capacity. Methodological approaches include:

  • Enzyme Inhibition Assays : Measure IC50_{50} values using fluorogenic substrates or colorimetric assays (e.g., para-nitrophenyl acetate hydrolysis for esterase activity) .
  • Molecular Docking : Perform in silico studies (AutoDock Vina) to predict interactions with active-site residues (e.g., hydrophobic pockets accommodating the 2-methyl group) .

Q. What computational methods predict this compound’s pharmacokinetic properties?

Use in silico tools to evaluate:

  • ADMET Properties : SwissADME or pkCSM for absorption, metabolism, and toxicity profiles (e.g., logP for lipophilicity, CYP450 inhibition) .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify reactive sites for derivatization .

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